

Introduction: The Strategic Value of the Functionalized Indazole Scaffold

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Compound of Interest

Compound Name: 6-nitro-1H-indazol-4-amine

CAS No.: 1082041-92-6

Cat. No.: B1370948

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The indazole nucleus, a fusion of benzene and pyrazole rings, represents a privileged scaffold in medicinal chemistry.^{[1][2]} Its rigid, bicyclic structure and hydrogen bonding capabilities allow it to serve as an effective pharmacophore for a multitude of biological targets. Within this important class of heterocycles, **6-nitro-1H-indazol-4-amine** emerges as a particularly strategic building block for synthetic and medicinal chemists.

This compound is distinguished by the presence of two key functional groups on the benzenoid ring: a primary amine at the 4-position and a nitro group at the 6-position. This specific arrangement provides orthogonal chemical handles that can be selectively manipulated, enabling the construction of complex molecular architectures. The 4-amino group serves as a potent nucleophile and a key vector for introducing diversity, while the 6-nitro group not only influences the electronic properties of the ring but also acts as a versatile precursor to a 6-amino group through reduction. This dual functionality makes **6-nitro-1H-indazol-4-amine** an invaluable starting material for the synthesis of targeted therapies, including kinase inhibitors, and compounds with demonstrated antiproliferative and antibacterial activities.^{[3][4]}

This technical guide provides a comprehensive overview of the properties, synthetic utility, and applications of **6-nitro-1H-indazol-4-amine**, complete with detailed protocols and expert

insights to empower researchers in drug development.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in the laboratory. The key properties of **6-nitro-1H-indazol-4-amine** are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |
|----------------------------------------------------|---------------------------------------------------------------|-----------|
| IUPAC Name | 6-nitro-1H-indazol-4-amine | N/A |
| Synonyms | 4-Amino-6-nitro-1H-indazole | N/A |
| CAS Number | 92641-92-6 | [5] |
| Molecular Formula | C ₇ H ₆ N ₄ O ₂ | N/A |
| Molecular Weight | 178.15 g/mol | N/A |
| Appearance | Solid (Typical) | N/A |
| ¹ H NMR (400 MHz, DMSO-d ₆) | δ 12.46 (br, 1H), 8.20 (s, 1H), 8.10 (s, 1H), 7.87 (s, 1H) | [6] |
| ESI-MS | m/z 178.18 [M+H] ⁺ | [6] |

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |
|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Pictogram | Warning | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. | [7] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [8] |

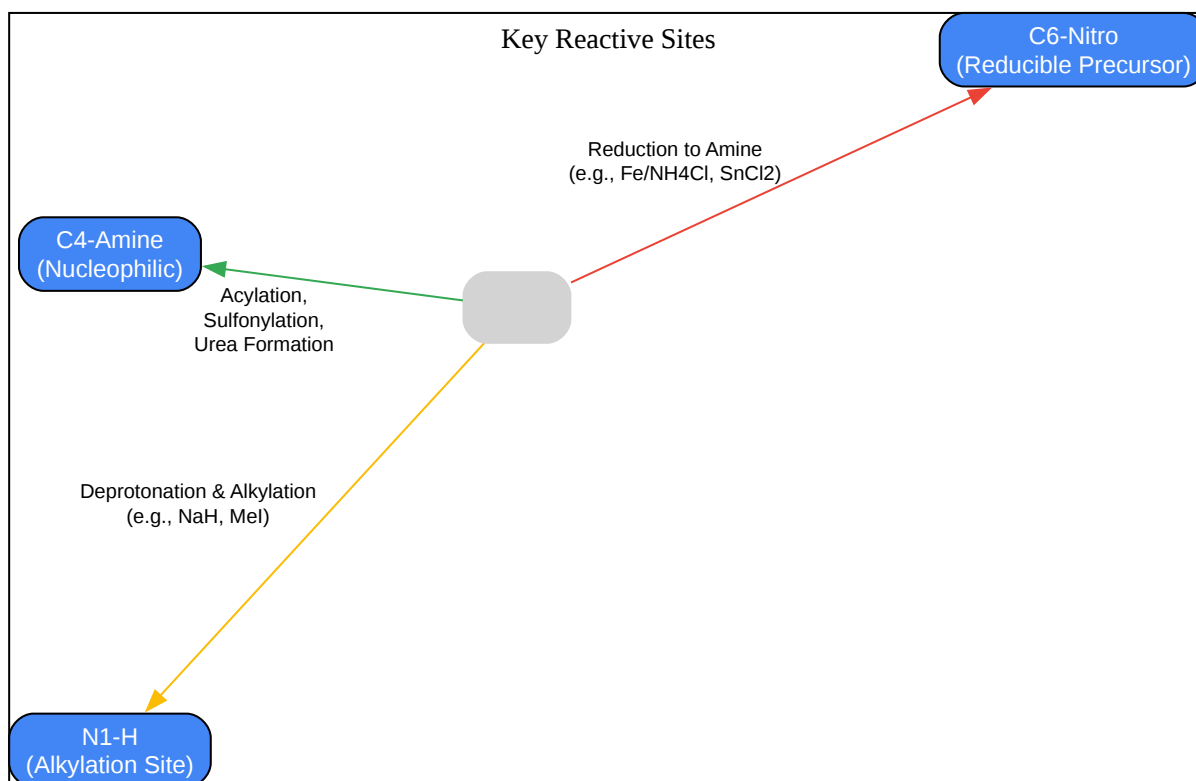
Note: The safety information provided is for related indazole structures and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for **6-nitro-1H-indazol-4-amine** before handling.[8][9][10]

Core Synthetic Strategy: Leveraging Orthogonal Reactivity

The synthetic power of **6-nitro-1H-indazol-4-amine** lies in the distinct reactivity of its functional groups. The amine and nitro groups, along with the indazole N-H, provide three primary sites for elaboration, which can be addressed selectively.

- C4-Amine (Nucleophilic Site): The primary arylamine is a strong nucleophile, readily participating in a wide range of reactions such as acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas. This position is often used to append side chains that target specific pockets in a protein active site.

- **C6-Nitro Group (Electrophilic Precursor):** The electron-withdrawing nitro group is a crucial synthetic handle. Its most common and powerful transformation is its reduction to a primary amine (C6-NH₂).^{[11][12]} This unmask a new nucleophilic site, creating a diamino indazole scaffold. This two-step process (using the C4-amine first, then reducing the C6-nitro group) allows for the sequential and controlled introduction of different substituents.
- **N1/N2-Indazole (Deprotonation/Alkylation):** The N-H of the pyrazole ring can be deprotonated with a suitable base to form an indazolide anion. This anion can then be alkylated or arylated. This modification is frequently used to block the hydrogen bond donor capability of the N-H or to introduce substituents that can modulate solubility and cell permeability. It is important to note that N-alkylation can often lead to a mixture of N1 and N2 isomers, which may require careful chromatographic separation.^[13]



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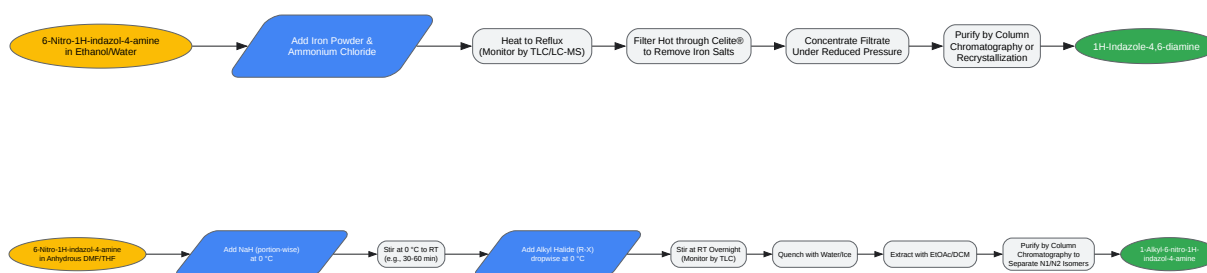
Caption: Key reactive sites on the **6-nitro-1H-indazol-4-amine** scaffold.

Detailed Experimental Protocols

The following protocols provide robust, field-proven methods for the key transformations of **6-nitro-1H-indazol-4-amine**.

Protocol 1: Selective Reduction of the 6-Nitro Group

This procedure details the conversion of the C6-nitro group to a C6-amino group, yielding 1H-indazole-4,6-diamine. This transformation is fundamental for subsequent functionalization at the 6-position. The use of iron powder with an acid or ammonium chloride is a classic, effective, and scalable method for nitro group reduction.[6][11]



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